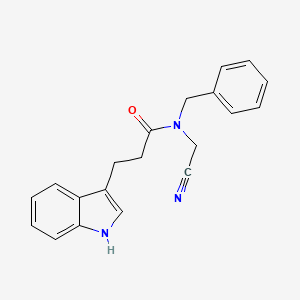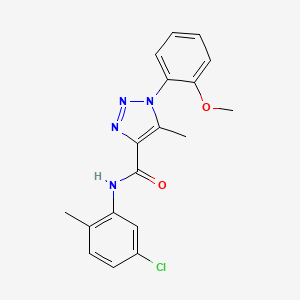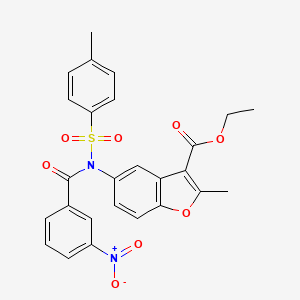![molecular formula C22H18F3N5O3 B2736356 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 852451-53-7](/img/structure/B2736356.png)
2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . The compound also contains a trifluoromethoxyphenyl group, which is often used in medicinal chemistry due to its metabolic stability and ability to improve the potency and selectivity of drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the pyrazolo[3,4-d]pyrimidine core, with a dimethylphenyl group at the 1-position and a trifluoromethoxyphenyl-acetamide group at the 2-position .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the pyrazolo[3,4-d]pyrimidine core and the trifluoromethoxyphenyl group. The pyrazolo[3,4-d]pyrimidine core can undergo various reactions, including chalcogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethoxy group is highly electronegative, which could influence the compound’s polarity and solubility .Scientific Research Applications
Radioligand Synthesis and Imaging
One significant application of derivatives similar to the compound is in the synthesis of radioligands for positron emission tomography (PET) imaging. Specifically, the development of [18F]PBR111, a radioligand that targets the translocator protein (18 kDa), a protein associated with neuroinflammation, has been highlighted. This advancement enables the in vivo imaging of neuroinflammatory processes, crucial for understanding various neurological disorders (Dollé et al., 2008).
Neuroinflammation and TSPO Ligands
Another application involves the synthesis and biological evaluation of novel pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These studies have led to the identification of compounds with subnanomolar affinity for TSPO, showcasing their potential as in vivo PET radiotracers for detecting neuroinflammation (Damont et al., 2015).
Antimicrobial Activity
The compound and its derivatives have also been explored for their antimicrobial properties. Research has demonstrated the synthesis and antimicrobial activity of new heterocycles incorporating the pyrazole moiety, which includes testing and evaluation as antimicrobial agents. This line of research contributes to the development of new antimicrobial agents to combat resistant strains of bacteria (Bondock et al., 2008).
Anticancer Activity
Further research into pyrazolo[3,4-d]pyrimidine derivatives has revealed their potential anticancer activity. Studies focusing on the design, synthesis, and in vitro cytotoxic activity against various cancer cell lines have identified compounds showing appreciable cancer cell growth inhibition. This research avenue is crucial for the ongoing search for new anticancer agents (Al-Sanea et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N5O3/c1-13-3-6-16(9-14(13)2)30-20-18(10-27-30)21(32)29(12-26-20)11-19(31)28-15-4-7-17(8-5-15)33-22(23,24)25/h3-10,12H,11H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZNPMBUIVNNAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2736273.png)
![N-[4-(3-Fluorophenyl)oxan-4-yl]oxirane-2-carboxamide](/img/structure/B2736275.png)
![(3R)-3-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2736276.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2736278.png)
![3-[4-(beta-D-Glucopyranosyloxy)phenyl]acrylic acid methyl ester](/img/structure/B2736279.png)
![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenylacetamide](/img/structure/B2736280.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide](/img/structure/B2736281.png)


![4-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2736286.png)

![(1-Methyl-3-(trifluoromethyl)-5-{[3-(trifluoro-methyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methanol](/img/structure/B2736290.png)

![methyl 6-chloro-2-(2-oxo-2-(m-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2736296.png)